molecular formula C18H20N2S B2360516 1-allyl-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione CAS No. 831199-50-9

1-allyl-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Cat. No.: B2360516
CAS No.: 831199-50-9
M. Wt: 296.43
InChI Key: PFASDVJWANZGBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-allyl-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a useful research compound. Its molecular formula is C18H20N2S and its molecular weight is 296.43. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Chemical Properties

  • Density Functional Theory (DFT) Calculations : DFT calculations, including molecular geometry, vibrational frequencies, and chemical shift assignments, provide insights into the molecular structure and properties of compounds similar to 1-allyl-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione. This approach helps in understanding the molecular structure and dynamics of such compounds (Avcı et al., 2011).

Synthesis and Chemical Reactions

  • Stereo Selective Synthesis : Research has shown methods for synthesizing related tetrahydroquinolines through stereoselective alkylation and ring-closing metathesis, highlighting the synthetic potential of these compounds (Sośnicki & Struk, 2010).
  • Cyclized Substituted Thioureas Synthesis : The synthesis of 3-substituted 1,2,3,4-tetrahydroquinazoline-2-thiones involves multiple steps, starting from N-substituted-o-nitrobenzylamines. This process might indicate potential pharmacological properties such as antithyroidal, antitubercular, or antifungal effects (Orth & Jones, 1961).

Properties

IUPAC Name

2-(3-methylphenyl)-1-prop-2-enyl-5,6,7,8-tetrahydroquinazoline-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2S/c1-3-11-20-16-10-5-4-9-15(16)18(21)19-17(20)14-8-6-7-13(2)12-14/h3,6-8,12H,1,4-5,9-11H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFASDVJWANZGBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=S)C3=C(N2CC=C)CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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